molecular formula C17H10N2O2S B5760475 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 429651-57-0

3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No. B5760475
CAS RN: 429651-57-0
M. Wt: 306.3 g/mol
InChI Key: GMQPJHVAKHCINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of thiazolyl-chromenone derivatives. This compound exhibits a range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its ability to modulate various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. This compound also activates the caspase-dependent apoptotic pathway, leading to the induction of apoptosis in cancer cells. Additionally, 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been shown to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. This compound also induces apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one exhibits antioxidant activity, leading to a reduction in oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in lab experiments is its ability to exhibit a range of biological activities. This compound can be used to study the mechanisms of inflammation, apoptosis, and oxidative stress. Additionally, 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one can be used to develop potential therapeutic agents for the treatment of inflammatory diseases and cancer.
One of the limitations of using 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in lab experiments is its limited solubility in water. This can make it challenging to study the compound in aqueous solutions. Additionally, the compound's stability can be affected by factors such as pH and temperature, which can make it difficult to maintain its activity in lab experiments.

Future Directions

There are several future directions for the study of 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one. One potential direction is the development of novel therapeutic agents based on this compound. This could involve the synthesis of analogs with improved solubility and stability, as well as the identification of new targets for the compound's activity.
Another potential direction is the study of the compound's activity in different disease models. This could involve the investigation of its activity in animal models of inflammatory diseases and cancer, as well as its potential use in combination with other therapeutic agents.
Conclusion:
In conclusion, 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a compound with significant potential for therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. The compound's mechanism of action involves the modulation of various signaling pathways, and it has been shown to have biochemical and physiological effects. While there are some limitations to using 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in lab experiments, there are several future directions for the study of this compound. Overall, this compound has the potential to be a valuable tool for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one can be achieved through various methods. One of the most common methods involves the reaction of 4-(pyridin-4-yl)thiazol-2-amine with 3-acetyl-4-hydroxycoumarin in the presence of a catalyst such as acetic anhydride. The reaction proceeds through a condensation reaction, followed by cyclization to yield the desired product.

Scientific Research Applications

3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been shown to exhibit antioxidant activity by scavenging free radicals.

properties

IUPAC Name

3-(2-pyridin-4-yl-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2S/c20-17-13(9-12-3-1-2-4-15(12)21-17)14-10-22-16(19-14)11-5-7-18-8-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQPJHVAKHCINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215494
Record name 3-[2-(4-Pyridinyl)-4-thiazolyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Pyridinyl)-4-thiazolyl]-2H-1-benzopyran-2-one

CAS RN

429651-57-0
Record name 3-[2-(4-Pyridinyl)-4-thiazolyl]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=429651-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-Pyridinyl)-4-thiazolyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.